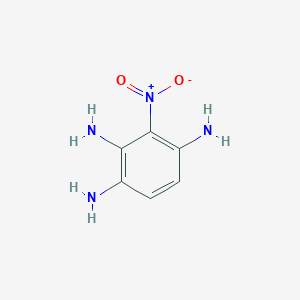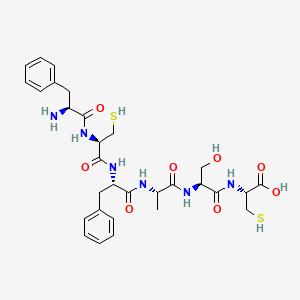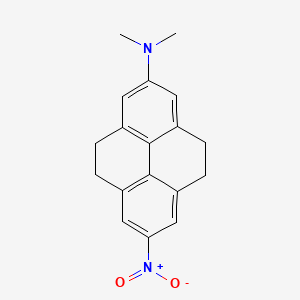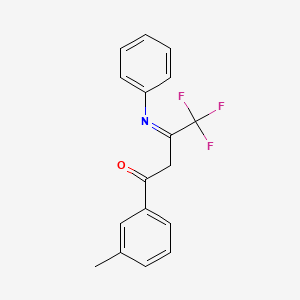
3-Nitrobenzene-1,2,4-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrobenzene-1,2,4-triamine is an organic compound with the molecular formula C6H8N4O2 It is a derivative of benzene, where three amino groups and one nitro group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzene-1,2,4-triamine typically involves the nitration of 1,2,4-triaminobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is typically performed under an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrobenzene-1,2,4-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,2,4-triaminobenzene, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
3-Nitrobenzene-1,2,4-triamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Nitrobenzene-1,2,4-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biochemical effects. The amino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its use in explosives due to its high stability and insensitivity.
Hexanitrobenzene (HNB): Another energetic material with high energy content but lower stability compared to TATB.
Uniqueness
3-Nitrobenzene-1,2,4-triamine is unique due to its specific arrangement of amino and nitro groups, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
851759-17-6 |
|---|---|
Formule moléculaire |
C6H8N4O2 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
3-nitrobenzene-1,2,4-triamine |
InChI |
InChI=1S/C6H8N4O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,7-9H2 |
Clé InChI |
VDUKPKOFTADTHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)N)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)


![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)

![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
